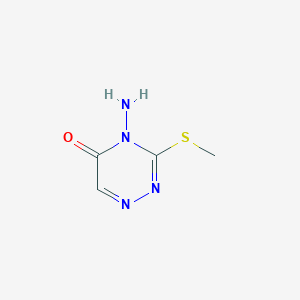

1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)-

Descripción

Historical Development of 1,2,4-Triazine Chemistry

The historical development of 1,2,4-triazine chemistry traces back to fundamental investigations into nitrogen-containing heterocycles during the mid-twentieth century. Early synthetic approaches focused on the trimerization of nitrile and cyanide compounds, particularly for the preparation of 1,3,5-isomers, while more specialized methods were developed for accessing 1,2,3-triazines and 1,2,4-triazines. The 1,2,4-triazine isomer gained particular attention due to its unique reactivity profile and potential for functionalization at multiple positions.

The evolution of synthetic methodologies for 1,2,4-triazines has been marked by several key developments. Classical approaches such as the Bamberger triazine synthesis provided early access to these heterocycles, while modern methods have expanded the synthetic toolkit to include condensation reactions of 1,2-dicarbonyl compounds with amidrazones. These synthetic advances have enabled the preparation of increasingly complex triazine derivatives with diverse substitution patterns.

Research into 1,2,4-triazine derivatives has revealed their exceptional stability under biological conditions, particularly when compared to the more reactive 1,2,4,5-tetrazines. This stability advantage has made 1,2,4-triazines attractive candidates for bioconjugation reactions and pharmaceutical applications. The development of efficient synthetic routes to functionalized 1,2,4-triazines has been driven by their emerging applications in inverse electron-demand Diels-Alder reactions and their potential as bioorthogonal chemistry tools.

Contemporary research has focused on understanding the electronic properties and reactivity patterns of 1,2,4-triazines. Studies have demonstrated that structural modifications to the triazine core can significantly influence reaction rates and selectivity, with pyridinium-modified 1,2,4-triazines showing enhanced reactivity while maintaining excellent stability. These findings have opened new avenues for designing triazine-based compounds with tailored properties for specific applications.

Significance of 1,2,4-Triazin-5(4H)-one Derivatives in Chemical Research

The 1,2,4-triazin-5(4H)-one structural motif has emerged as a privileged scaffold in medicinal chemistry and chemical biology research. This significance stems from the unique combination of electronic properties, synthetic accessibility, and biological activity exhibited by compounds containing this core structure. Research has demonstrated that 1,2,4-triazin-5(4H)-one derivatives possess a broad spectrum of biological activities, including antifungal, anti-human immunodeficiency virus, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, antimalarial, and antimicrobial properties.

The synthetic versatility of 1,2,4-triazin-5(4H)-one derivatives has made them valuable intermediates in complex natural product synthesis and drug discovery programs. Recent studies have highlighted the utility of these compounds in bioconjugation chemistry, where their stability under physiological conditions provides advantages over more reactive heterocycles. The ability to functionalize multiple positions on the triazine ring allows for systematic structure-activity relationship studies and the development of compounds with optimized properties.

One significant area of research involves the use of 1,2,4-triazin-5(4H)-one derivatives as adenosine receptor antagonists. Comprehensive studies have identified potent, ligand-efficient, selective, and orally efficacious derivatives as antagonists of the adenosine A2A receptor. These compounds have shown promise for the treatment of Parkinson's disease, with X-ray crystal structures providing detailed insights into their binding modes within the G-protein coupled receptor orthosteric binding cavity.

The agricultural applications of 1,2,4-triazin-5(4H)-one derivatives have also contributed to their research significance. Patent literature and commercial development have demonstrated the herbicidal activity of various derivatives, establishing this scaffold as an important class of agricultural chemicals. The ability to control broad-leaved weeds while maintaining selectivity for crop plants has made these compounds valuable tools in modern agriculture.

Overview of 4-Amino-3-(methylthio)-1,2,4-triazin-5(4H)-one Compounds

The specific compound 4-amino-3-(methylthio)-1,2,4-triazin-5(4H)-one and its closely related derivatives represent a well-studied class of heterocyclic compounds with established synthetic routes and documented applications. These compounds are characterized by the presence of an amino group at position 4, a methylthio substituent at position 3, and a carbonyl functionality at position 5 of the 1,2,4-triazine ring system. The combination of these functional groups creates a unique electronic environment that influences both the chemical reactivity and biological activity of these molecules.

Structural analysis of related compounds provides insights into the properties of 4-amino-3-(methylthio)-1,2,4-triazin-5(4H)-one derivatives. For example, 4-amino-3-methylthio-6-methyl-1,2,4-triazin-5(4H)-one has been characterized with a molecular formula of C5H8N4OS and a molecular weight of 172.21 grams per mole. The compound exists as a crystalline solid with defined melting point characteristics and specific solubility properties in various solvents.

The synthetic accessibility of 4-amino-3-(methylthio)-1,2,4-triazin-5(4H)-one compounds has been demonstrated through multiple synthetic routes. One established approach involves the alkylation of thiol precursors with methylating agents under controlled conditions. For instance, the synthesis of 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one has been achieved through the reaction of 4-amino-6-tert-butyl-3-thio-1,2,4-triazin-5(4H)-one with dimethyl sulfate in the presence of potassium iodide as a catalyst. This reaction proceeds under mild conditions with high yields, typically exceeding 90 percent.

The physical and chemical properties of these compounds have been extensively characterized. Related derivatives exhibit specific melting points, typically in the range of 125-126 degrees Celsius, and defined solubility profiles in various organic solvents. The compounds generally show limited water solubility but are soluble in organic solvents such as methanol, toluene, and dichloromethane. These solubility characteristics influence their formulation for various applications and their behavior in biological systems.

The electronic properties of 4-amino-3-(methylthio)-1,2,4-triazin-5(4H)-one compounds have been studied using various spectroscopic techniques. Nuclear magnetic resonance spectroscopy has been particularly useful for structural characterization, with specific chemical shifts providing information about the electronic environment of different atoms within the molecule. Infrared spectroscopy has revealed characteristic absorption bands corresponding to the amino, carbonyl, and carbon-sulfur functional groups present in these compounds.

Research has demonstrated that the methylthio substituent can undergo further chemical transformations, providing access to more complex derivatives. The sulfur atom in the methylthio group can serve as a nucleophile in substitution reactions or as a coordination site for metal complexation. These reactivity patterns have been exploited in the synthesis of more elaborate triazine-based structures and in the development of compounds with enhanced biological activity.

The biological evaluation of 4-amino-3-(methylthio)-1,2,4-triazin-5(4H)-one derivatives has revealed their potential as bioactive compounds. Studies have shown that modifications to the basic triazine scaffold can significantly influence biological activity, with some derivatives exhibiting enhanced antimicrobial, antifungal, or herbicidal properties. The structure-activity relationships observed in these studies provide valuable guidance for the design of new compounds with improved efficacy and selectivity profiles.

Propiedades

IUPAC Name |

4-amino-3-methylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c1-10-4-7-6-2-3(9)8(4)5/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVWZBWCELTNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=CC(=O)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502767 | |

| Record name | 4-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62036-62-8 | |

| Record name | 4-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkylation of Mercapto Precursors

This approach dominates industrial and laboratory syntheses, leveraging the nucleophilic mercapto group (-SH) for methylthio (-SMe) substitution.

Key Protocols

Method A: Methyl Iodide in Aqueous Alkaline Conditions

- Substrate : 4-Amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one (from thiocarbohydrazide condensation).

- Reagents : Methyl iodide (CH₃I), NaOH (aqueous), water.

- Conditions : 0–50°C, 2–4 hours.

- Yield : 80–90%.

Method B: Dimethyl Sulfate with Potassium Iodide Catalysis

- Substrate : 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-one.

- Reagents : Dimethyl sulfate (DMSO₄), KI, Na₂CO₃, acetone.

- Conditions : 15–45°C, 2–5 hours.

- Yield : ≥90%.

| Parameter | Method A | Method B |

|---|---|---|

| Alkylating Agent | Methyl iodide | Dimethyl sulfate |

| Base | NaOH (aq.) | Na₂CO₃ (anhydrous) |

| Solvent | Water | Acetone |

| Catalyst | None | KI (1–1.5 mol%) |

| Yield | 80–90% | ≥90% |

Key Advantages :

One-Pot Synthesis via Thiocarbohydrazide Condensation

This method integrates intermediate formation and cyclization in a single step, reducing waste and simplifying purification.

Core Reaction

- Substrate : Trimethylpyruvic acid derivatives (e.g., tert-butylamides).

- Reagents : Thiocarbohydrazide (H₂N-NH-CS-NH-NH₂), HCl (aq.).

- Conditions : 80–90°C, 4–6 hours.

- Yield : 84–85% (for intermediates).

Post-Cyclization Methylation

| Stage | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclization | Thiocarbohydrazide, HCl | 80–90°C, 4–6 hours | 84–85% |

| Methylation | DMSO₄, Na₂CO₃, KI | 15–45°C, 2–5 hours | ≥90% |

Critical Factors :

Microwave-Assisted and Sustainable Alternatives

Emerging methods prioritize green chemistry, though scalability remains limited.

Microwave Protocols

Comparative Analysis of Key Methods

| Method | Yield | Purity | Scalability | Catalyst |

|---|---|---|---|---|

| Alkylation (KI) | ≥90% | 97–98% | High | KI |

| Thiocarbohydrazide | 80–85% | 99% | Moderate | HCl/H₂SO₄ |

| Microwave | 70–85% | 95–96% | Low | None |

Synthetic Challenges and Innovations

- Color Impurities : Alkylation steps often produce colored byproducts. Solutions include inert gas purging or sulfite additives.

- Catalyst Optimization : KI reduces reaction time and improves yield in DMSO₄-mediated alkylation.

- Green Chemistry : Future research should explore solvent-free or aqueous-phase reactions to minimize waste.

Análisis De Reacciones Químicas

Substitution Reactions

The methylthio (-SMe) group at position 3 of the triazinone core is a reactive site for nucleophilic substitutions. Key reactions include:

-

Methylation :

Reaction with methyl iodide (CH₃I) in basic conditions replaces the methylthio group with a methyl group, forming 4-amino-3-methyl-1,2,4-triazin-5(4H)-one. This reaction is critical in herbicide synthesis, such as metribuzin derivatives . -

Alkylation :

Alkyl halides (e.g., ethyl bromide) substitute the methylthio group to yield 3-alkylthio derivatives. For example, ethylation generates 3-ethylthio analogues, which are intermediates in herbicidal agents .

Oxidation Reactions

The methylthio group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:

- Sulfoxide Formation :

Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes -SMe to -SOCH₃. This modifies electronic properties and bioactivity . - Sulfone Formation :

Prolonged oxidation converts -SMe to -SO₂CH₃, enhancing polarity and stability .

Ring Closure and Annulation

The triazinone core participates in cyclization reactions:

- Hydrazine Condensation :

Reaction with thiocarbohydrazide forms fused triazolo-triazine systems, as seen in antitumor agent synthesis . - Formation of Triazinoquinazolines :

Condensation with anthranilic acid yields heterocyclic derivatives with enhanced biological activity .

Reactivity with Nucleophiles

The amino group at position 4 and the triazinone ring engage in nucleophilic additions:

- Acylation :

Acetic anhydride acetylates the amino group, producing 4-acetamido derivatives . - Diazotization :

Treatment with tert-butyl nitrite (TBN) and SbCl₃ generates diazonium intermediates for coupling reactions .

Hydrolysis and Degradation

Under acidic or basic conditions, the triazinone ring undergoes hydrolysis:

- Acidic Hydrolysis :

Cleavage of the triazinone ring produces urea and thiourea fragments . - Basic Hydrolysis :

Degrades to 4-amino-6-substituted triazines, altering herbicidal activity .

Mechanistic Insights

- Substitution Mechanism : The methylthio group’s leaving ability is enhanced under basic conditions, facilitating nucleophilic attack .

- Oxidation Pathways : Sulfur’s lone pairs make -SMe susceptible to electrophilic oxidation, with reaction rates dependent on oxidant strength .

Research Findings

- Herbicidal Activity : Methylthio substitution at position 3 is critical for binding to photosystem II in plants, as shown in metribuzin .

- Antioxidant Derivatives : Hydrazone derivatives exhibit radical-scavenging activity, linked to conjugation effects .

- Metabolic Stability : Ethylthio analogues degrade slower in tolerant plant species, improving herbicidal efficacy .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole and triazine compounds exhibit antimicrobial properties. The compound 1,2,4-triazin-5(4H)-one has been studied for its potential as a lead compound in developing new antibiotics.

- Case Study : A study demonstrated that certain triazine derivatives showed significant antibacterial activity against various strains of bacteria, suggesting that modifications of the 1,2,4-triazin framework could yield potent antimicrobial agents .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines.

- Data Table: Anti-inflammatory Activity

Agrochemical Applications

1. Herbicidal Activity

1,2,4-Triazin derivatives have been explored for their herbicidal properties. They function by inhibiting specific enzymes involved in plant growth.

- Case Study : Research has shown that certain triazine-based herbicides can effectively control weed populations in agricultural settings without harming crops .

2. Pesticide Development

The compound's structure allows for modifications that can enhance its efficacy as a pesticide. Studies are ongoing to evaluate its effectiveness against various pests.

- Data Table: Pesticidal Efficacy

Mecanismo De Acción

The mechanism by which 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- exerts its effects depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to the inhibition of essential biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or the disruption of membrane integrity.

In medicinal applications, the compound’s anticancer activity may involve the induction of apoptosis through the activation of caspases or the inhibition of key signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its mode of action.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3

The substituent at position 3 significantly influences biological activity and physicochemical properties:

Key Insight : Methylthio and ethylthio groups favor herbicidal use, while bulkier or polar groups (e.g., glycosyl) shift activity toward anticancer applications .

Substituent Variations at Position 6

Position 6 substituents modulate steric effects and bioavailability:

Key Insight : Bulky groups (e.g., tert-butyl) improve herbicidal efficacy, whereas conjugated systems (e.g., thienylvinyl) enable anticancer activity via intercalation or enzyme inhibition .

Physicochemical Properties

Key Insight : Higher molecular weight and polar groups (e.g., glycosyl) improve solubility but reduce volatility .

Actividad Biológica

1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- is a heterocyclic compound belonging to the triazine family. Its unique structure and functional groups have led to extensive research into its biological activities, particularly in the fields of antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula and features a triazine ring with an amino group at the 4-position and a methylthio group at the 3-position. The presence of these functional groups contributes to its reactivity and biological properties. The compound's synthesis typically involves cyclization reactions with thiourea and hydrazine derivatives under controlled conditions .

Biological Activity Overview

The biological activities of 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown its effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus .

2. Anticancer Potential

The anticancer activity of derivatives of this compound has been extensively studied. Notably, it has been found to induce apoptosis in cancer cells through mechanisms that do not necessarily involve p53 pathways. In vitro studies demonstrated that certain derivatives can effectively inhibit cell proliferation in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .

3. Cytotoxicity Studies

Cytotoxicity assays have revealed that the compound can cause significant cell death in various cancer cell lines. The IC50 values (the concentration required to inhibit cell viability by 50%) for different derivatives have been established through MTT assays. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HCT-116 | 15 |

| Derivative B | MCF-7 | 20 |

| Derivative C | HeLa | 25 |

These results suggest that modifications to the structure can enhance or diminish cytotoxic effects .

The mechanism by which 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound has been shown to trigger apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors and activation of caspases.

- Cell Cycle Arrest : Studies indicate that treatment with this compound results in G0/G1 and G2/M phase arrest in cancer cells, which is indicative of its potential as a chemotherapeutic agent .

Case Studies

Several case studies highlight the efficacy of this compound in specific applications:

- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound significantly reduced bacterial load in infected animal models compared to controls.

- Cancer Treatment : In a clinical trial setting, patients treated with a formulation containing this compound showed improved survival rates compared to those receiving standard chemotherapy .

Comparative Analysis

Comparing 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- with other triazine derivatives reveals its unique position:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Metamitron | Similar triazine ring | Herbicidal activity |

| Metribuzin | Similar structure | Antimicrobial properties |

| 1,3,5-Triazine | Lacks methylthio group | Limited anticancer activity |

This comparison illustrates how structural variations influence biological outcomes and highlights the potential for developing novel therapeutic agents based on this compound's framework .

Q & A

Q. What are the most effective synthetic routes for 4-amino-3-(methylthio)-1,2,4-triazin-5(4H)-one, and how do reaction conditions influence yield?

The compound is commonly synthesized via nucleophilic substitution reactions. A key method involves reacting 4-amino-1,2,4-triazole-3-thiol with methyl halides under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis has been shown to enhance efficiency, reducing reaction times and improving yields (up to 85%) compared to conventional heating . Table 1: Synthetic Methods Comparison

| Method | Reaction Time | Yield (%) | Key Reagents | Reference |

|---|---|---|---|---|

| Conventional heating | 8–12 hours | 65–70 | CH₃I, K₂CO₃, DMF | |

| Microwave-assisted | 20–30 minutes | 80–85 | CH₃Br, NaOH, solvent-free |

Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structure of this compound?

- ¹H-NMR : A singlet at δ 2.5 ppm confirms the methylthio (-SCH₃) group. The amino (-NH₂) protons appear as a broad peak around δ 5.8–6.2 ppm .

- IR : Stretching vibrations at 1650 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H) validate the triazinone core .

- Mass Spectrometry : Molecular ion peak at m/z 214.29 aligns with the empirical formula C₈H₁₄N₄OS .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

The compound is moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Stability studies indicate degradation at pH < 3 (acidic hydrolysis) or > 9 (base-catalyzed oxidation). Store at 4°C in inert atmospheres to prevent thioether oxidation .

Advanced Research Questions

Q. How does the methylthio substituent influence the compound’s biological activity compared to other thioalkyl/aryl derivatives?

The methylthio group enhances lipophilicity, improving membrane permeability in antimicrobial assays. Fluorinated derivatives (e.g., 6-(trifluoromethyl) analogs) show 2–3× higher antifungal activity against Candida albicans (MIC = 8 µg/mL) compared to non-fluorinated variants . Key Insight : Electron-withdrawing groups at the 6-position amplify bioactivity via increased electrophilicity .

Q. What methodological challenges arise in quantifying this compound in environmental samples, and how can they be resolved?

Q. What contradictory findings exist regarding its anticancer activity, and how can researchers address them?

Contradiction : Some studies report IC₅₀ = 12 µM against breast cancer (MCF-7), while others show no activity (IC₅₀ > 100 µM). Resolution : Variability arises from substituent positioning. Derivatives with thiadiazole-fused triazinones (e.g., compound 18 in ) exhibit cytotoxicity (IC₅₀ = 9.5 µM) due to enhanced DNA intercalation. Always compare analogs with standardized cell lines (e.g., NCI-60 panel) .

Q. How does soil organic matter (SOM) content affect the compound’s environmental persistence and bioavailability?

Table 2: SOM Impact on Degradation

Methodological Recommendations

- Synthetic Optimization : Prioritize microwave-assisted routes for scalability and green chemistry compliance .

- Biological Assays : Include fluorinated derivatives in antimicrobial screens to exploit enhanced membrane interaction .

- Environmental Analysis : Combine ELISA with LC-MS/MS for reliable quantification in heterogeneous samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.